Sterenin A Sterenin A Sterenin A is a natural product found in Stereum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1951421
InChI: InChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3
SMILES:
Molecular Formula: C23H25NO7
Molecular Weight: 427.4 g/mol

Sterenin A

CAS No.:

Cat. No.: VC1951421

Molecular Formula: C23H25NO7

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Sterenin A -

Specification

Molecular Formula C23H25NO7
Molecular Weight 427.4 g/mol
IUPAC Name [7-hydroxy-2-(2-hydroxyethyl)-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate
Standard InChI InChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3
Standard InChI Key HVNLWMCBYLOMFO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CCO)O)CC=C(C)C)O)O

Introduction

Chemical Structure and Properties

Sterenin A is classified as an isoindolinone derivative with a complex molecular structure that contributes to its biological activity. The compound features a benzenoid core with multiple functional groups that facilitate its interaction with biological targets.

Basic Physical and Chemical Properties

PropertyValue
Molecular FormulaC23H25NO7
Molecular Weight427.4 g/mol
IUPAC Name[7-hydroxy-2-(2-hydroxyethyl)-6-(3-methylbut-2-enyl)-3-oxo-1H-isoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate
Standard InChIInChI=1S/C23H25NO7/c1-12(2)4-5-15-19(31-23(30)20-13(3)8-14(26)9-18(20)27)10-16-17(21(15)28)11-24(6-7-25)22(16)29/h4,8-10,25-28H,5-7,11H2,1-3H3
Standard InChIKeyHVNLWMCBYLOMFO-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CN(C(=O)C3=C2)CCO)O)CC=C(C)C)O)O

The chemical structure of Sterenin A features an isoindolinone core with a 2-hydroxyethyl group attached to the nitrogen atom. The molecule also contains a 3-methylbut-2-enyl (prenyl) group and a 2,4-dihydroxy-6-methylbenzoate moiety attached to the core structure. This complex arrangement of functional groups contributes to the compound's specific biological activities.

Natural Sources and Isolation

Biological Origin

Sterenin A is a naturally occurring compound primarily derived from fungi, specifically from basidiomycetes. It was first isolated from a solid-state culture of Stereum sp. SANK 21205, which belongs to the family of wood-degrading fungi . The compound is classified as a secondary metabolite produced by these fungi.

Isolation and Purification

The isolation process for Sterenin A involves several steps:

  • Initial extraction of the fungal culture using 50% aqueous acetone (Me2CO)

  • Further extraction with ethyl acetate (EtOAc)

  • Purification through reversed-phase open-column chromatography

  • Final purification via successive ODS (octadecylsilane) HPLC preparation

This multi-step purification process allows for the isolation of Sterenin A along with other related compounds including Sterenin B, C, and D from the same fungal culture. The purified compounds are then characterized using various spectroscopic methods to confirm their structures .

Biological Activity and Mechanism of Action

Sterenin A has demonstrated significant biological activity, primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

11β-HSD1 Inhibition

The primary mechanism of action for Sterenin A revolves around its role as an inhibitor of 11β-HSD1. This enzyme plays a crucial role in regulating glucocorticoid action in tissues, and its inhibition can suppress conditions such as hyperglycemia, obesity, hyperlipidemia, and hypertension. Sterenin A exhibits significant inhibitory activity with an IC50 value of 240 nM against human 11β-HSD1, indicating its potency in modulating glucocorticoid action .

Relevance to Metabolic Syndrome

The inhibition of 11β-HSD1 by Sterenin A has significant implications for the treatment of metabolic syndrome. Excess glucocorticoid levels can cause glucose intolerance and insulin resistance, characteristics commonly observed in Cushing's syndrome, which closely resembles metabolic syndrome .

Evidence suggests that 11β-HSD1, the enzyme responsible for producing glucocorticoids in tissues, is up-regulated in obesity subjects, including humans. As glucocorticoids oppose the insulin effect, 11β-HSD1 plays an important role in Type 2 diabetes and metabolic syndrome. Thus, 11β-HSD1 inhibitors like Sterenin A are considered promising targets for the treatment of metabolic syndrome .

Synthesis and Chemical Characterization

Total Synthesis

The total synthesis of Sterenin A has been accomplished through various methodologies. One notable approach involves the hexadehydro-Diels-Alder (HDDA) reaction for the de novo construction of the isoindolinone scaffold .

A key synthetic strategy utilized:

  • Formation of an amide-triyne intermediate

  • HDDA cycloisomerization to construct the pentasubstituted benzenoid ring of the isoindolinone

  • Tamao-Kumada oxidation of an arylsilane to create a necessary phenolic hydroxyl group

This synthetic pathway demonstrates an elegant approach to constructing the complex molecular architecture of Sterenin A while addressing the challenge of creating benzenoid cores with specific substitution patterns.

Spectroscopic Characterization

The structure of Sterenin A has been determined through various spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)

  • Mass spectrometry

  • Infrared spectroscopy

  • UV-visible spectroscopy

These techniques provide essential data for confirming the structural features of Sterenin A and for assessing its purity during synthesis and analysis.

Research Applications and Future Perspectives

Research Tool Applications

Beyond its therapeutic potential, Sterenin A serves as a valuable research tool for studying the physiological role of 11β-HSD1 and the impact of its inhibition on various biological processes. Its selective inhibitory activity makes it useful for investigating glucocorticoid action in different tissues and cell types.

Related Compounds in the Sterenin Family

Sterenin A is part of a larger family of compounds isolated from fungi, particularly from species belonging to the genus Stereum.

Sterenins B, C, and D

These compounds were isolated along with Sterenin A from Stereum sp. SANK 21205. Like Sterenin A, they are novel isoindolinone alkaloids that exhibit potent selective inhibitory activities against 11β-HSD1 .

Other Related Sterenins

Additional members of the Sterenin family have been identified and studied:

  • Sterenin F (C22H24O7) - A carbonyl compound reported in Stereum hirsutum

  • Sterenin G (C21H22O6) - Isolated from Stereum hirsutum

  • Sterenin M - Studied as a potential inhibitor of SARS-CoV-2 main protease (Mpro)

Each of these compounds shares structural similarities with Sterenin A but possesses unique modifications that result in varied biological activities.

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